Enhanced Lipophilicity & Solubility Profile
The logP of 5-tert-butyl-2-methylbenzoic acid is a critical determinant of its behavior in biological and chemical systems. It exhibits a significantly higher calculated logP (3.69) compared to unsubstituted benzoic acid (logP 1.87) . This difference of 1.82 log units translates to a predicted ~66-fold increase in partition coefficient between octanol and water, fundamentally altering its solubility and membrane interaction profile [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.69 (calculated) |
| Comparator Or Baseline | Benzoic acid: logP = 1.87 (experimental) |
| Quantified Difference | ΔlogP = +1.82 |
| Conditions | Calculated (target) vs. experimental (comparator) logP values; standard octanol-water partition context. |
Why This Matters
This quantifiable increase in lipophilicity directly impacts compound solubility and membrane permeability, making the 2,5-disubstituted pattern a deliberate choice for designing molecules requiring enhanced non-polar character or for applications in reversed-phase chromatography.
- [1] Nature. Table 2 Physicochemical properties and in vitro data used in the simulations. 2012. View Source
